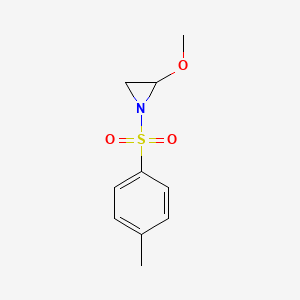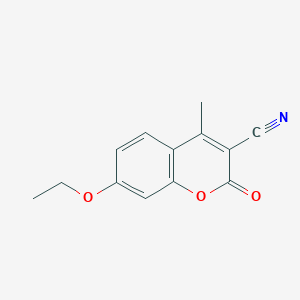
1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one is a complex organic compound that features a fused bicyclic structure. This compound is characterized by the presence of a pyrrolidin-2-one ring attached to a 5-methyl-3-oxo-2,3-dihydro-1H-inden-1-yl moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the 2,3-dihydro-1H-inden-1-one core, followed by the introduction of the pyrrolidin-2-one ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis or ultrasound irradiation to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indanone core structure but lacks the pyrrolidin-2-one ring.
5-Methyl-2,3-dihydro-1H-inden-1-one: Similar structure with a methyl group but without the pyrrolidin-2-one moiety.
Pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the indanone structure.
Uniqueness
1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one is unique due to its fused bicyclic structure, which combines the properties of both the indanone and pyrrolidinone moieties
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
1-(5-methyl-3-oxo-1,2-dihydroinden-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-9-4-5-10-11(7-9)13(16)8-12(10)15-6-2-3-14(15)17/h4-5,7,12H,2-3,6,8H2,1H3 |
Clave InChI |
QHTQJGLGXFCWTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(CC2=O)N3CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876802.png)
![2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11876813.png)
![Isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11876822.png)
![3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene](/img/structure/B11876827.png)







